![molecular formula C24H19N3O7 B2819818 3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione CAS No. 2097866-90-3](/img/structure/B2819818.png)
3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione
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Description
3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione is a useful research compound. Its molecular formula is C24H19N3O7 and its molecular weight is 461.43. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Derivatives : Research has been focused on synthesizing various derivatives of quinazoline compounds, leveraging reactions such as Hantzsch addition, Michael addition, and Mannich reactions. These synthetic pathways have yielded new nonclassical acridines, quinolines, and quinazolines with potential biological activities. For example, specific derivatives like decahydroacridin-1,8-dione and hexahydroquinoline, bearing nitrophenyl and dichlorophenyl moieties, respectively, have shown notable antimicrobial activities against Gram-positive and -negative bacteria (Osama I. El‐Sabbagh et al., 2010).
Cytotoxic Activities : Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from pyranoquinoline diones, have been explored for their cytotoxic properties. These compounds, particularly the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives, exhibited potent cytotoxic effects against cancer cell lines, with some showing IC50 values below 10 nM. They also demonstrated significant curative effects against colon 38 tumors in mice, highlighting their potential as anticancer agents (L. Deady et al., 2003).
Environmental and Agricultural Applications : Quinazoline-2,4-dione derivatives have been identified as potential inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a significant target in herbicide discovery. Novel pyrazole-quinazoline-2,4-dione hybrids, designed through a ring-expansion strategy, have shown excellent potency against HPPD, with some compounds displaying superior herbicidal activity and crop safety, marking them as promising candidates for weed control in agriculture (Bo He et al., 2020).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N3O7/c1-33-21-11-10-16(13-22(21)34-2)26-23(29)18-8-3-4-9-19(18)25(24(26)30)14-20(28)15-6-5-7-17(12-15)27(31)32/h3-13,18H,14H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKFDSNEDNPRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N3O7+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156590173 |
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